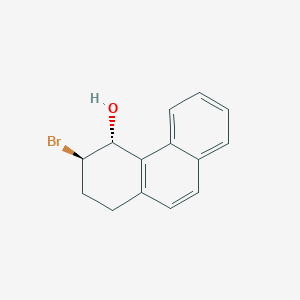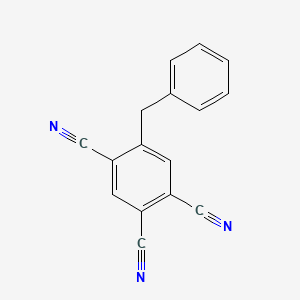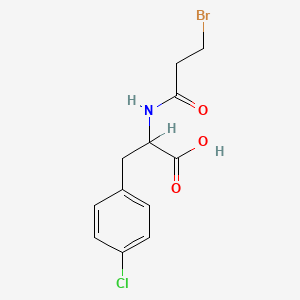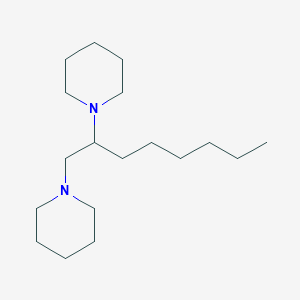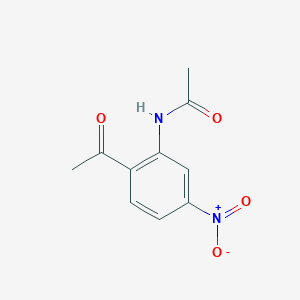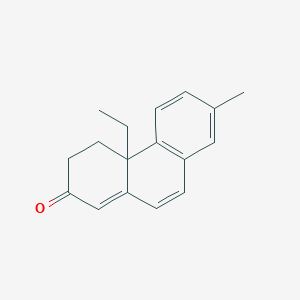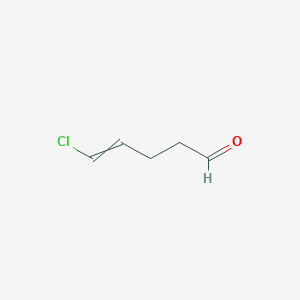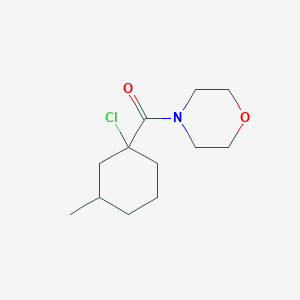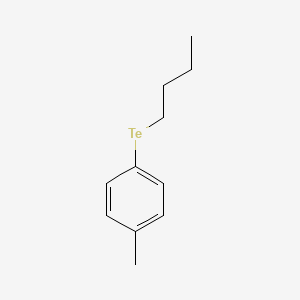
Benzene, 1-(butyltelluro)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(butyltelluro)-4-methyl- is an organotellurium compound characterized by the presence of a butyltelluro group and a methyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butyltelluro)-4-methyl- typically involves the introduction of a butyltelluro group to a benzene derivative. One common method is the reaction of 4-methylphenylmagnesium bromide with dibutyltellurium dichloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods: While specific industrial production methods for Benzene, 1-(butyltelluro)-4-methyl- are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Types of Reactions:
Oxidation: Benzene, 1-(butyltelluro)-4-methyl- can undergo oxidation reactions, leading to the formation of telluroxides or tellurones.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield telluroxides, while substitution reactions can introduce various functional groups onto the benzene ring.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-(butyltelluro)-4-methyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential biological activities, including its role as an antioxidant or enzyme inhibitor.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of novel drugs.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-(butyltelluro)-4-methyl- involves its interaction with molecular targets through its tellurium center. The tellurium atom can participate in redox reactions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo substitution reactions allows it to interact with different molecular structures, potentially leading to diverse biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(phenyltelluro)-4-methyl-
- Benzene, 1-(butylseleno)-4-methyl-
- Benzene, 1-(butylthio)-4-methyl-
Comparison: Benzene, 1-(butyltelluro)-4-methyl- is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur and selenium analogs. The tellurium center provides different reactivity patterns, particularly in redox and substitution reactions, making it a valuable compound for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
56950-02-8 |
|---|---|
Molekularformel |
C11H16Te |
Molekulargewicht |
275.8 g/mol |
IUPAC-Name |
1-butyltellanyl-4-methylbenzene |
InChI |
InChI=1S/C11H16Te/c1-3-4-9-12-11-7-5-10(2)6-8-11/h5-8H,3-4,9H2,1-2H3 |
InChI-Schlüssel |
QACRUIKNXANQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Te]C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


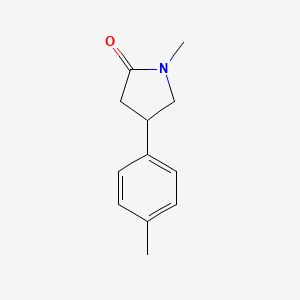
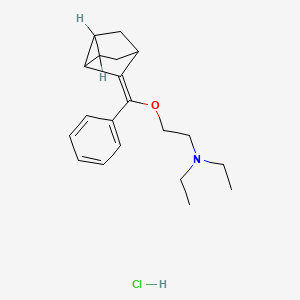
![N-[(4-chlorophenyl)carbamoyl]benzamide](/img/structure/B14626347.png)
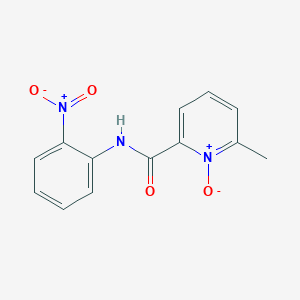
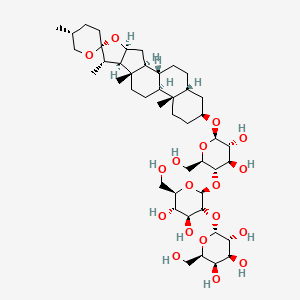
![[1-Hydroxy-2-(2-sulfosulfanylethylamino)ethyl]benzene](/img/structure/B14626358.png)
